
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide is a complex organic compound that features a benzoic acid core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- 2-Amino-5-methylbenzoic acid
- Various 1,2,4-oxadiazole derivatives
Uniqueness
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and hydrazide group make it particularly interesting for medicinal chemistry applications, as these moieties are often associated with biological activity.
Propiedades
Número CAS |
124841-00-5 |
|---|---|
Fórmula molecular |
C17H21N5O3S |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
4-[2-(2-methylbenzoyl)hydrazinyl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H21N5O3S/c1-3-6-15-20-22-17(26-15)18-13(23)9-10-14(24)19-21-16(25)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,24)(H,21,25)(H,18,22,23) |
Clave InChI |
GNRNWLPHPIYSTB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



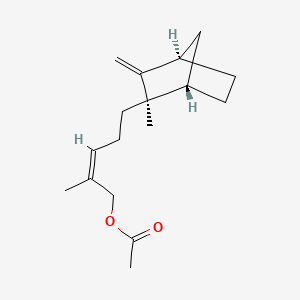


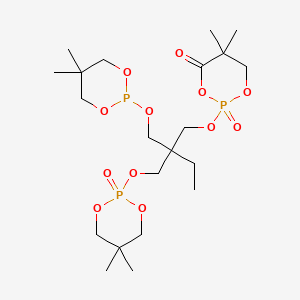
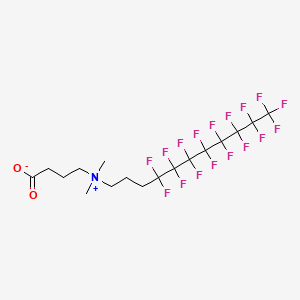

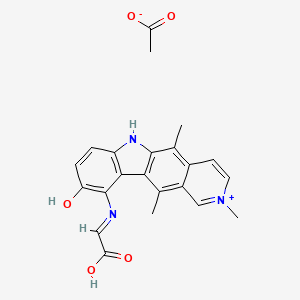
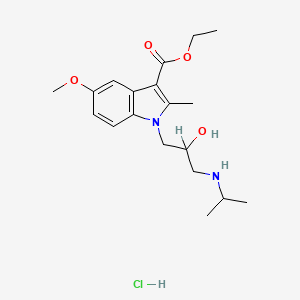

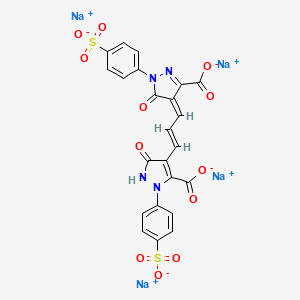

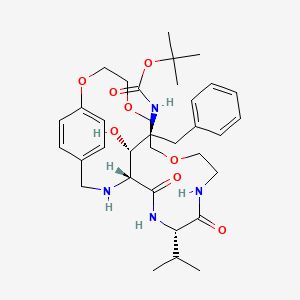
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
